molecular formula C12H9F3N4O3 B11488243 2-(3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11488243
M. Wt: 314.22 g/mol
InChI Key: OWPSQHFEPGCJTR-UHFFFAOYSA-N
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Description

2-(3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that features a pyrazole ring substituted with a nitro group and an acetamide moiety attached to a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Acetamide Formation: The nitrated pyrazole is reacted with an appropriate acylating agent, such as acetic anhydride, to form the acetamide moiety.

    Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the acetamide derivative with a trifluoromethylphenyl halide under basic conditions, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the ring system.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-(3-amino-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives, though less common.

Scientific Research Applications

2-(3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the synthesis of agrochemicals or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the trifluoromethylphenyl group can enhance the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-nitro-1H-pyrazol-1-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, which may affect its biological activity and physical properties.

    2-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide: Lacks the nitro group, which may reduce its reactivity in certain chemical reactions.

Uniqueness

2-(3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and physical properties. The nitro group enhances its reactivity, while the trifluoromethyl group improves its lipophilicity and potential biological activity.

Properties

Molecular Formula

C12H9F3N4O3

Molecular Weight

314.22 g/mol

IUPAC Name

2-(3-nitropyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C12H9F3N4O3/c13-12(14,15)8-2-1-3-9(6-8)16-11(20)7-18-5-4-10(17-18)19(21)22/h1-6H,7H2,(H,16,20)

InChI Key

OWPSQHFEPGCJTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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